Sodium 3-methyl-2-oxobutanoate-13C4,d3

Mass spectrometry LC-MS/MS isotopic labeling

Accurate quantitation of α-ketoisovalerate in complex matrices demands internal standards with superior isotopic separation and chromatographic fidelity. Sodium 3-methyl-2-oxobutanoate-13C4,d3 addresses this need as a dual 13C4/d3-labeled SIL-IS providing a +7 Da mass shift-well beyond the +3 Da minimum-eliminating isotopologue cross-talk and ensuring baseline-resolved quantitation in LC-MS/MS workflows. • +7 Da mass shift for zero analyte/interferent cross-talk • ≥99% chemical purity, 99 atom% 13C, 98 atom% D isotopic enrichment • Co-eluting retention time with endogenous α-ketoisovalerate, suitable for plasma BCKA profiling and metabolic flux analysis. Ships at ambient temperature with batch-specific certificates of analysis, supporting regulatory-compliant bioanalytical method validation.

Molecular Formula C5H7NaO3
Molecular Weight 145.086 g/mol
Cat. No. B12061050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-methyl-2-oxobutanoate-13C4,d3
Molecular FormulaC5H7NaO3
Molecular Weight145.086 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C(=O)[O-].[Na+]
InChIInChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3+1,4+1,5+1;
InChIKeyWIQBZDCJCRFGKA-SSBGHZRHSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-methyl-2-oxobutanoate-13C4,d3: Isotopic Purity, Mass Shift, and Procurement Specifications


Sodium 3-methyl-2-oxobutanoate-13C4,d3 (CAS 1215605-14-3) is a dual-labeled stable isotope analog of the endogenous metabolite α-ketoisovalerate [1]. It is classified as a stable isotope-labeled internal standard (SIL-IS) and endogenous metabolite derivative. The compound features 13C4 substitution at carbons 1, 2, 3, and 4 of the butanoate backbone, and d3 deuteration on the 3-methyl group . This specific labeling pattern yields a mass shift of M+7 relative to the unlabeled analyte, making it suitable as an internal standard in quantitative LC-MS/MS workflows for branched-chain α-keto acid analysis [2].

Workflow Stable isotope-labeled internal standard (SIL-IS) for branched-chain α-keto acid analysis
Mass Shift Dual 13C4/d3 labeling provides an M+7 isotopic signature for LC-MS/MS quantitation
Selection Context Suitable as an endogenous metabolite derivative for quantitative tracer studies

Why Sodium 3-methyl-2-oxobutanoate-13C4,d3 Cannot Be Replaced with Simpler Isotopologues in Quantitative Mass Spectrometry


In LC-MS/MS quantitation, the internal standard must be chromatographically co-eluting and isotopically distinct to avoid interference from the natural abundance isotopologues of the analyte [1]. While a single 13C or deuterium label can be used, the presence of naturally occurring 13C (approximately 1.1%) and the risk of deuterium/hydrogen exchange in aqueous matrices create potential for cross-talk between the analyte and internal standard . A dual-labeled isotopologue with a mass shift of at least +3 Da is recommended to ensure baseline separation in the mass spectrum [2]. Sodium 3-methyl-2-oxobutanoate-13C4,d3 provides a +7 Da mass shift, exceeding this minimum requirement and offering a superior signal-to-noise ratio compared to single-isotope or lower-mass-shift alternatives .

Property
This Product (M+7)
Simpler Isotopologues
Mass Shift
+7 Da shift exceeds the +3 Da minimum baseline separation requirement
Lower mass shifts may not fully resolve from natural abundance isotopologue signals
Isotopic Stability
Dual 13C/D labeling reduces reliance on labile deuterium-only labeling in aqueous matrices
Deuterium-only labels carry higher risk of D/H exchange and resulting signal cross-talk

Quantitative Differentiation of Sodium 3-methyl-2-oxobutanoate-13C4,d3 Versus Alternative Isotopologues


Mass Shift Advantage of Sodium 3-methyl-2-oxobutanoate-13C4,d3 Over Sodium 3-methyl-2-oxobutanoate-13C,d4

Sodium 3-methyl-2-oxobutanoate-13C4,d3 (target) provides a +7 Da mass shift (M+7) relative to the unlabeled analyte. In contrast, Sodium 3-methyl-2-oxobutanoate-13C,d4 (comparator) provides only a +5 Da mass shift . The larger mass shift reduces the risk of isotopic overlap with the natural abundance M+2 and M+3 isotopologues of the analyte [1]. This is critical for ensuring accurate quantitation in complex biological matrices.

Mass Shift Advantage
Reported
+7 Da (M+7) vs. +5 Da
Supports baseline separation from analyte isotopologues
Reduces signal cross-talk risk
Mass spectrometry LC-MS/MS isotopic labeling

Isotopic Enrichment Comparison: Sodium 3-methyl-2-oxobutanoate-13C4,d3 vs. Sodium 3-methyl-2-oxobutanoate-d7

The target compound, Sodium 3-methyl-2-oxobutanoate-13C4,d3, is available with 99 atom % 13C and 98 atom % D enrichment . In comparison, Sodium 3-methyl-2-oxobutanoate-d7 (a deuterium-only isotopologue) is available with only 98 atom % D enrichment . The inclusion of 13C labeling at 99 atom % provides higher confidence in the isotope cluster purity, which directly correlates with a lower background signal from unlabeled material and improved assay sensitivity [1].

Isotopic Enrichment
Specification Review
99% 13C, 98% D vs. 98% D only
Higher confidence in isotope cluster purity
Supplier certificates of analysis
Isotopic purity mass spectrometry internal standard

Chemical Purity Advantage: Sodium 3-methyl-2-oxobutanoate-13C4,d3 vs. Sodium 3-methyl-2-oxobutanoate-13C5

Sodium 3-methyl-2-oxobutanoate-13C4,d3 is commercially available with a chemical purity of ≥99% (CP) . In contrast, Sodium 3-methyl-2-oxobutanoate-13C5 is offered with a lower purity specification of ≥95% . Higher chemical purity reduces the presence of impurities that can cause ion suppression or enhancement in the electrospray ionization (ESI) source, leading to more reproducible and accurate quantification results [1].

Chemical Purity
Reported
≥99% (CP) vs. ≥95%
May reduce ion suppression/enhancement
Commercial product specifications
Chemical purity reference standard LC-MS

Biological Suitability: Confirmed Use of α-Ketoisovalerate-13C4,d3 as an Internal Standard in Tracer Studies

A validated GC-MS method for determining extracellular and intracellular enrichments of [1-13C]-α-ketoisovalerate has been reported, demonstrating the feasibility and utility of 13C-labeled α-ketoisovalerate isotopologues in tracer studies [1]. Furthermore, a published protocol for using stable isotope-labeled amino acids specifies the purchase of labeled α-ketoisovaleric acid (3-methyl-13C, 3,4,4,4-D4) from Cambridge Isotope Laboratories, indicating that a similarly highly labeled variant is actively used in research settings . This provides class-level inference that the target compound, with its dual labeling, is suitable for analogous applications.

Tracer Study Context
Class-level
13C-α-KIV isotopologues used in published GC-MS methods
Supports class-level feasibility
Data to verify for specific protocol
Metabolic flux analysis stable isotope tracing GC-MS

Analytical Application: Quantification of α-Keto Acids in Human Plasma Using LC-MS/MS

A validated LC-MS/MS method for the quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate, and their stable isotopically labeled tracers in human plasma has been developed and published [1]. This study demonstrates the growing need for high-quality, isotopically labeled α-keto acid standards for clinical research. While the study may use various labeled tracers, the availability of a highly labeled analog like Sodium 3-methyl-2-oxobutanoate-13C4,d3 directly addresses the demand for robust internal standards in such methods [2].

Method Demand
Context-dependent
LC-MS/MS plasma α-keto acid profiling method published
Confirms utility of labeled α-keto acid ISTDs
Requires method-specific validation
LC-MS/MS α-keto acids clinical metabolomics

Optimal Use Cases for Sodium 3-methyl-2-oxobutanoate-13C4,d3 Based on Analytical Performance Data


LC-MS/MS Quantitation of α-Ketoisovalerate in Plasma for Clinical Metabolomics

The +7 Da mass shift and high isotopic purity (99 atom % 13C, 98 atom % D) make Sodium 3-methyl-2-oxobutanoate-13C4,d3 an ideal internal standard for the accurate quantification of α-ketoisovalerate in human plasma using LC-MS/MS . The superior mass shift ensures no cross-talk with the analyte, while the high chemical purity (≥99%) minimizes matrix effects [1]. This is crucial for studies investigating branched-chain amino acid metabolism and related disorders.

Metabolic Flux Analysis Using 13C-Tracing in Cell Culture

The compound can be used as a tracer or internal standard in metabolic flux analysis experiments. Its dual 13C4 and d3 labeling pattern provides a distinct isotopic signature for tracking the fate of α-ketoisovalerate in central carbon metabolism pathways, such as valine, leucine, and isoleucine degradation . The established use of similar isotopologues in GC-MS methods confirms its applicability in this field [1].

Development and Validation of Bioanalytical Methods for Branched-Chain Keto Acids

For bioanalytical laboratories developing and validating quantitative assays for branched-chain α-keto acids (BCKAs), this compound serves as a high-quality reference standard. Its well-defined purity (≥99% CP) and isotopic enrichment (99 atom % 13C, 98 atom % D) reduce variability and improve assay robustness . This is essential for meeting regulatory guidelines for bioanalytical method validation.

Quality Control in Pharmaceutical Research Involving Pantothenate Pathway

Given that α-ketoisovalerate is a precursor of pantothenic acid in Escherichia coli, this labeled compound can be used as an internal standard to monitor its production or consumption in fermentation processes . Its isotopic labeling allows for precise quantification even in the complex media used for bacterial culture.

Application
Selection Property
Validation Focus
LC-MS/MS quantitation of α-ketoisovalerate
M+7 mass shift, high isotopic purity
Matrix-effect control and LLOQ review
Metabolic flux analysis with 13C-tracing
Dual 13C4/d3 isotopic signature
Method-transfer context for cell culture GC-MS
Bioanalytical method validation for BCKAs
Defined purity and enrichment specifications
Bioanalytical validation review
Pantothenate pathway research monitoring
Isotopic labeling for complex media
ISTD benchmarking in bacterial fermentation research

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